![molecular formula C9H17IN2OSi B3116915 4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole CAS No. 220299-49-0](/img/structure/B3116915.png)
4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
Descripción general
Descripción
“4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole” is a chemical compound with the CAS Number: 220299-49-0. It has a molecular weight of 324.24 . The compound is solid in its physical form . The IUPAC name for this compound is 4-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17IN2OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8H2,1-3H3 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Metallation and Electrophile Reactions
Research has shown that 1-[2(trimethylsilyl)ethoxy]methyl-1H-pyrazole can undergo metallation with n-BuLi followed by reaction with electrophiles, leading to various substituted pyrazoles. This process highlights the reactivity of this compound in creating different substituted derivatives, which could be useful in various chemical syntheses (Fugina, Holzer, & Wasicky, 1992).
Synthesis of Pyrazole Derivatives
Another study focuses on the synthesis of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate, demonstrating a simplified preparation process. This approach offers a pathway to various iodinated pyrazole isomers, which are essential for creating new series of pyrazole derivatives. These derivatives are crucial as building blocks for numerous chemical entities (Guillou & Janin, 2010).
Negishi Cross-Coupling Reactions
A study on Negishi cross-coupling reactions with benzylzinc halides for the preparation of 4-benzyl-3-ethoxy-1H-pyrazoles derivatives demonstrates the versatility of 4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole in synthetic chemistry. This provides an insight into its utility in creating a wide range of chemical compounds (Coutant & Janin, 2014).
Electrosynthesis Applications
The electrosynthesis of 4-iodo-substituted pyrazoles using a Pt-anode in aqueous solutions of KI underlines the electrochemical applications of this compound. This method showcases the compound's utility in synthesizing various iodinated derivatives with different properties depending on the substituents (Lyalin, Petrosyan, & Ugrak, 2010).
Chemical Shift Studies in NMR Spectroscopy
A research paper on the 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives, including those similar to this compound, provides valuable information for understanding the electronic environment and structure of these compounds in NMR spectroscopy (Cabildo, Claramunt, & Elguero, 1984).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . The hazard statements associated with the compound are H302, H315, H319, H335 . These indicate that the compound can cause harm if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-[(4-iodopyrazol-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17IN2OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDGPUCAPUOFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

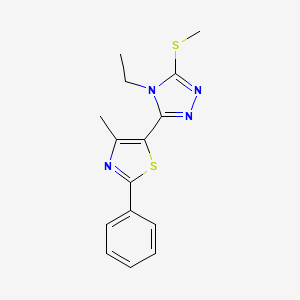

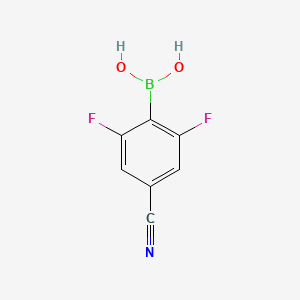
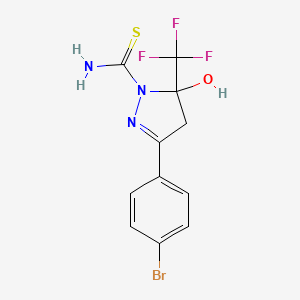
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3116861.png)
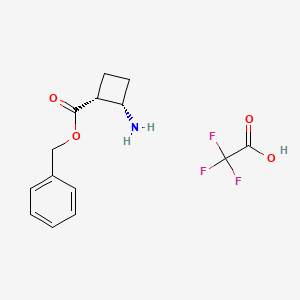

![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B3116895.png)
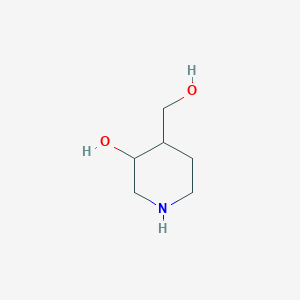
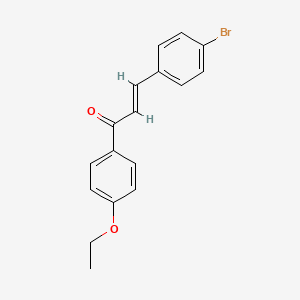
![4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride](/img/structure/B3116924.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B3116925.png)

